molecular formula C13H11N5O2 B2920340 Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-24-8

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2920340
CAS No.: 907971-24-8
M. Wt: 269.264
InChI Key: SYOMBZUBQOTGBB-UHFFFAOYSA-N
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Description

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a nitrogenous heterocyclic compound within the [1,2,4]triazolo[1,5-a]pyrimidine family. This scaffold is renowned for its broad biological activities, including herbicidal, fungicidal, antimicrobial, and antitumor properties . The compound features a pyridin-3-yl group at position 2, a methyl ester at position 6, and a methyl substituent at position 7. Notably, commercial availability of this compound is listed as discontinued, possibly due to synthesis challenges or prioritization of other derivatives .

Properties

IUPAC Name

methyl 7-methyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-8-10(12(19)20-2)7-15-13-16-11(17-18(8)13)9-4-3-5-14-6-9/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOMBZUBQOTGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)C3=CN=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-aminopyridine with ethyl acetoacetate in the presence of hydrazine hydrate to form the intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazolopyrimidine compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a variety of substituted triazolopyrimidines with different functional groups.

Scientific Research Applications

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, such as the ERK signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Substituent Effects

  • Pyridinyl vs.
  • Ester Groups : Methyl esters (target compound) typically exhibit lower hydrolytic stability than ethyl esters (e.g., ), which could influence pharmacokinetics .
  • Amino vs. Alkyl Substituents: Ethyl 7-amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate () serves as a precursor for bioactive molecules, whereas alkyl groups (e.g., propyl in ) may modulate lipophilicity .

Biological Activity

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H12N4O2\text{C}_{12}\text{H}_{12}\text{N}_{4}\text{O}_{2}

This compound features a triazolo-pyrimidine core with a methyl group and a pyridine ring, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of [1,2,4]triazolo[1,5-a]pyrimidines have demonstrated significant antiproliferative effects against various cancer cell lines:

Compound Cell Line IC50 (μM)
This compoundMGC-803TBD
This compoundHCT-116TBD
This compoundMCF-7TBD

In a comparative study involving various triazolo-pyrimidine derivatives, compounds showed IC50 values ranging from low nanomolar to micromolar levels against the aforementioned cell lines. Notably, some derivatives exhibited greater potency than established chemotherapeutic agents like 5-fluorouracil (5-Fu) .

The anticancer activity is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell growth and induce apoptosis in cancer cells.
  • Cell Cycle Arrest : It causes G2/M phase arrest in the cell cycle.
  • Signaling Pathway Modulation : Research indicates that it may inhibit the ERK signaling pathway, leading to decreased phosphorylation of key proteins involved in cell survival and proliferation .

Antimicrobial Activity

Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Efficacy

Compound Microbial Strain Minimum Inhibitory Concentration (MIC)
This compoundMRSATBD
This compoundE. coliTBD

The compound's antimicrobial activity is believed to stem from its ability to disrupt bacterial cell membranes and inhibit vital enzymatic processes within microbial cells .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activity of methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Efficacy Study : A study involving various derivatives demonstrated that certain modifications significantly enhanced antiproliferative activities against multiple cancer cell lines. The most potent compound exhibited an IC50 value lower than that of traditional chemotherapeutics .
  • Antimicrobial Investigation : Research on the antimicrobial properties revealed that these compounds effectively inhibited biofilm formation and exhibited significant bactericidal effects against resistant strains such as MRSA .

Q & A

Basic: What are the standard synthetic routes for preparing Methyl 7-methyl-2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via multicomponent reactions involving aminotriazole derivatives, aldehydes, and active methylene components. For example, triethylamine (0.5 mmol) is added to a mixture of 3-amino-1,2,4-triazole, aldehydes, and methylene precursors (e.g., cyanoacetyl-indole) in DMF, followed by heating at 120°C for 10–12 hours. Recrystallization from ethanol/DMF yields the product .

Basic: What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromaticity (e.g., pyridyl protons at δ 8.5–9.0 ppm, methyl groups at δ 2.5–3.0 ppm) .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • X-ray crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between triazole and pyrimidine rings) .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or IR data (e.g., unexpected splitting or missing peaks) may arise from tautomerism or impurities. Mitigation strategies include:

  • Cross-validation : Compare experimental data with computational predictions (DFT calculations).
  • Recrystallization : Purify using mixed solvents (ethanol/DMF) to eliminate by-products .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula when elemental analysis is ambiguous .

Advanced: What reaction conditions optimize yield while minimizing by-products?

  • Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may require strict temperature control (100–120°C) to avoid decomposition .
  • Catalysts : Triethylamine or K₂CO₃ improves cyclization efficiency by deprotonating intermediates .
  • Time optimization : Monitor reaction progress via TLC to halt at peak product formation (~10 hours) .

Advanced: How can biological activity be systematically evaluated for this compound?

  • In vitro assays : Screen for antimicrobial activity using MIC assays (e.g., against E. coli or S. aureus) .
  • Mechanistic studies : Use fluorescence-based assays to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .
  • SAR analysis : Synthesize analogs (e.g., halogenated or methoxy derivatives) to correlate substituents with activity .

Advanced: What strategies address low purity in final products?

  • Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients for challenging separations .
  • Reprecipitation : Dissolve in hot DMSO and precipitate in ice-cold water to remove polymeric impurities .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for high-resolution purification .

Advanced: How does regioselectivity impact the synthesis of substituted analogs?

Regioselectivity is influenced by steric and electronic factors:

  • Electron-withdrawing groups (e.g., -CN, -NO₂) direct substitution to the pyrimidine ring’s C5 position .
  • Steric hindrance : Bulky substituents (e.g., 2,4,6-trimethoxybenzyl) favor formation of trans-configured products .

Advanced: What stability challenges arise during storage, and how are they managed?

  • Hydrolysis : The ester group is prone to degradation in humid environments. Store under argon at -20°C .
  • Photodegradation : Protect from light using amber vials, especially for solutions in DMSO or methanol .

Advanced: How can computational modeling guide structural optimization?

  • Docking studies : Predict binding affinity to target proteins (e.g., kinase domains) using AutoDock Vina .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic substitution .

Advanced: What methodologies enable the synthesis of novel derivatives with enhanced properties?

  • Suzuki coupling : Introduce aryl/heteroaryl groups at the pyridyl position using Pd catalysts .
  • Click chemistry : Attach triazole moieties via copper-catalyzed azide-alkyne cycloaddition for improved solubility .

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